molecular formula C18H22FN3O3S B2570438 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2380069-91-8

3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2570438
CAS No.: 2380069-91-8
M. Wt: 379.45
InChI Key: QCNPYSVZDCIGTF-UHFFFAOYSA-N
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Description

3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a methoxy group and a piperidinyl group that is further substituted with a fluoro-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may be used in biological studies to understand its interactions with various biomolecules.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
  • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Uniqueness

Compared to these similar compounds, 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-13-11-16(19)4-5-17(13)26(23,24)22-9-7-15(8-10-22)12-25-18-6-3-14(2)20-21-18/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNPYSVZDCIGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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